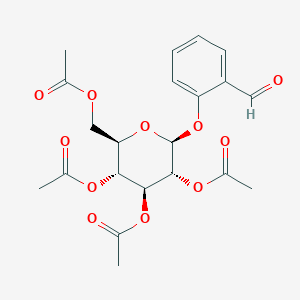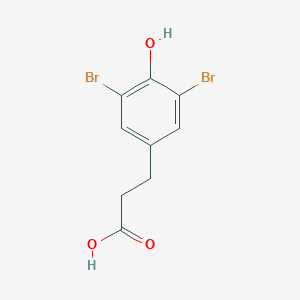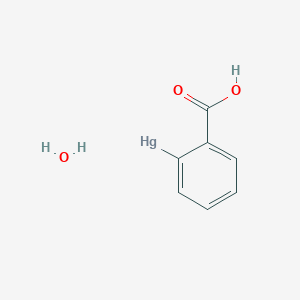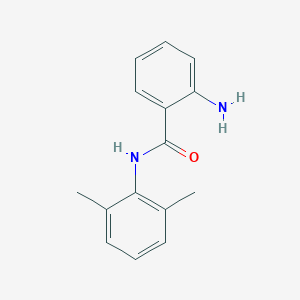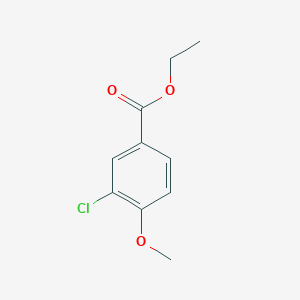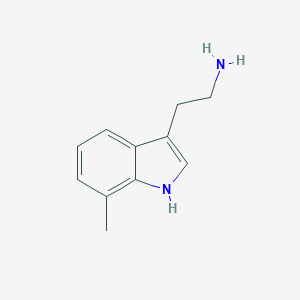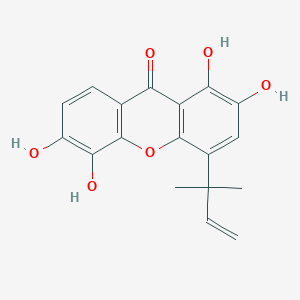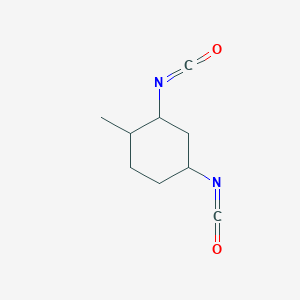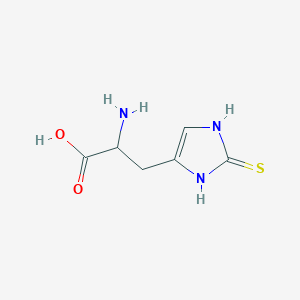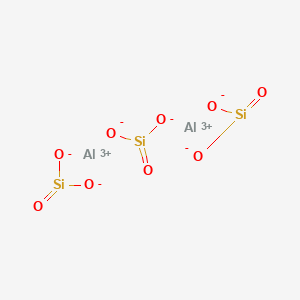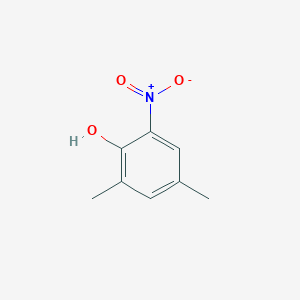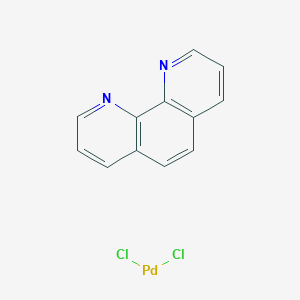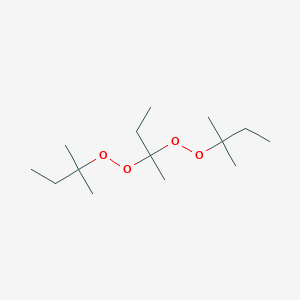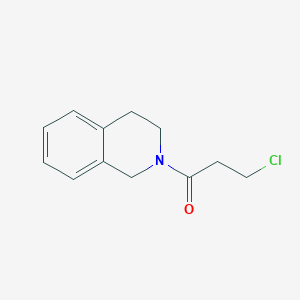
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline (TCHI) is a chemical compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. TCHI is most commonly used as a synthetic intermediate in the pharmaceutical industry, but it has also been explored for its potential uses in the fields of drug discovery, drug delivery, and drug metabolism.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Exploration
- Novel Compound Synthesis : The synthesis of novel compounds based on the tetrahydroisoquinoline scaffold, such as the synthesis of phenyl 3-chloropropanoate and its subsequent transformation into biologically active molecules, has been explored for their potential herbicidal activity among other uses (Wei Deng-che, 2013).
- Antituberculosis Activity : Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antituberculosis activity, showcasing the potential for developing new therapeutic agents against tuberculosis (B. Milczarska, H. Foks, Z. Zwolska, 2005).
- Anticancer Agents : The synthesis of substituted tetrahydroisoquinolines has been investigated for their anticancer activities. These efforts aim to develop novel and safer anticancer drugs by leveraging the biological properties of the tetrahydroisoquinoline moiety (K. Redda, Madhavi Gangapuram, Tiffany Ardley, 2010).
- Anti-cancer and Apoptosis Induction : Studies on 2-aryl-1-cyano-tetrahydroisoquinolines revealed significant anti-cancer activity and apoptosis induction in cancer cells, offering insights into their molecular mechanisms of action (Fangjun Cao, Ming Xu, Bohang Zhou, et al., 2019).
Chemical Synthesis and Evaluation
- Catalytic Asymmetric Synthesis : Research has been dedicated to the development of novel strategies for the catalytic asymmetric synthesis of C1-chiral tetrahydroisoquinolines, highlighting their applications in natural product synthesis and as chiral scaffolds in asymmetric catalysis (Wangsheng Liu, Shasha Liu, Ruiwen Jin, et al., 2015).
- Local Anesthetic Activity and Toxicity Evaluation : The synthesis of 1-aryl-tetrahydroisoquinoline derivatives and their evaluation for local anesthetic activity, acute toxicity, and structure–toxicity relationship offers potential for developing new therapeutic agents with reduced toxicity (A. Azamatov, Sherzod N. Zhurakulov, V. Vinogradova, et al., 2023).
Therapeutic Potential and Mechanism Studies
- Analgesic and Anti-Inflammatory Effects : The evaluation of 1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride has shown pronounced analgesic and anti-inflammatory effects, indicating its potential for medical use as a non-narcotic analgesic (Khilola A. Rakhmanova, Sherzod N. Zhurakulov, Firuza M. Tursunkhodjayeva, et al., 2022).
Eigenschaften
IUPAC Name |
3-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTULEGORBUAEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289157 | |
| Record name | 3-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
10579-67-6 | |
| Record name | 10579-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

